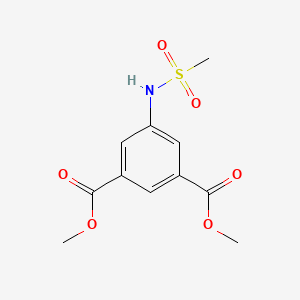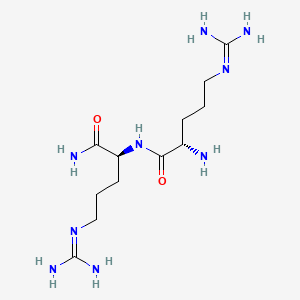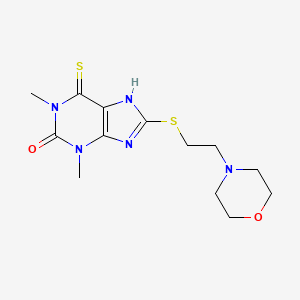
bis(Triphosphine)iminium borohydride
概要
説明
Bis(Triphosphine)iminium borohydride:
準備方法
Synthetic Routes and Reaction Conditions: Bis(Triphosphine)iminium borohydride can be synthesized through ligand exchange reactions. One common method involves the reaction of bis(triphenylphosphine) copper(I) tetrahydroborate with bis(diphenylphosphino)methane in toluene . The reaction conditions typically involve maintaining an inert atmosphere to prevent moisture from affecting the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on maintaining purity and preventing contamination by moisture.
化学反応の分析
Types of Reactions: Bis(Triphosphine)iminium borohydride undergoes various chemical reactions, including:
Reduction Reactions: It can act as a reducing agent in organic synthesis.
Substitution Reactions: The compound can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions:
Reduction Reactions: Common reagents include hydrides and other reducing agents.
Substitution Reactions: These reactions often involve phosphine ligands and require an inert atmosphere to prevent oxidation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in reduction reactions, the compound can reduce carbonyl groups to alcohols.
科学的研究の応用
Chemistry: Bis(Triphosphine)iminium borohydride is used as a reducing agent in organic synthesis. Its ability to donate hydride ions makes it valuable for reducing carbonyl compounds and other functional groups .
Biology and Medicine:
Industry: In industrial settings, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its reducing properties are particularly valuable in the production of complex organic molecules.
作用機序
The mechanism by which bis(Triphosphine)iminium borohydride exerts its effects involves the donation of hydride ions. This hydride transfer can reduce various functional groups, such as carbonyl compounds, to their corresponding alcohols. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used .
類似化合物との比較
- Bis(triphenylphosphine)iminium chloride
- Bis(triphenylphosphine)iminium bromide
- Bis(triphenylphosphine)iminium iodide
Comparison: Bis(Triphosphine)iminium borohydride is unique due to its borohydride group, which imparts strong reducing properties. In contrast, other bis(triphenylphosphine)iminium compounds with halide ions (chloride, bromide, iodide) do not exhibit the same reducing capabilities. This makes this compound particularly valuable in reactions requiring hydride transfer .
特性
InChI |
InChI=1S/C36H30NP2.B/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;/q+1;-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTHWJCBTLKHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].C1=CC=C(C=C1)P(=[N+]=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30BNP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65013-26-5 | |
| Record name | Bis(triphenylphosphoranylidene)ammonium borohydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















